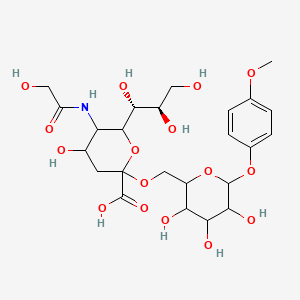

Neu5Gc alpha(2-6)Gal beta MP Glycoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

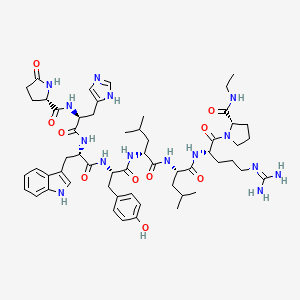

The synthesis of Neu5Gc alpha(2-6)Gal beta MP Glycoside involves a highly regio- and stereospecific enzymatic α (2,6)-sialylation reaction . Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Molecular Structure Analysis

Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .Chemical Reactions Analysis

Sialic acid aldolase-catalyzed reactions can be a general and highly efficient approach for chemoenzymatic synthesis of a diverse array of Neu5Gc and derivatives from the corresponding N -glycolylmannosamine (ManNGc) and derivatives .Physical And Chemical Properties Analysis

Neu5Gc alpha (2-6)Gal beta MP Glycoside is a synthetic molecule composed of three key components: Neu5Gc (N-glycolylneuraminic acid), a type of sialic acid, a sugar molecule found on the surface of many cells. The molecule has a molecular formula of C24H35NO16 and a molecular weight of 593.54 .科学研究应用

Cancer Research

Neu5Gc alpha(2-6)Gal beta MP Glycoside: is utilized in cancer research due to its presence on human cancer cells despite humans lacking the ability to synthesize it . This compound helps in studying tumor cell surfaces and the immune response to these non-human sialic acids, which can be dietary in origin . Understanding this interaction is crucial for developing cancer immunotherapies.

Immunology

In immunological studies, Neu5Gc plays a significant role in immune recognition and autoimmunity. Researchers use this glycoside to investigate how the immune system recognizes altered cell surfaces, especially in the context of xenotransplantation where animal tissues are transplanted into humans .

Developmental Biology

The role of sialic acids in development is explored using Neu5Gc alpha(2-6)Gal beta MP Glycoside . It’s involved in cell-cell interactions crucial for developmental processes. Scientists study how alterations in sialic acid expression affect embryonic development and cell differentiation .

Neurobiology

This compound is also relevant in neurobiology. Sialic acids are important in the brain for neural function and cognitive processesNeu5Gc derivatives are used to study neural cell interactions, brain development, and the potential treatment of neurodegenerative diseases .

Infectious Diseases

Neu5Gc alpha(2-6)Gal beta MP Glycoside: aids in researching pathogenic bacteria that exploit sialic acids to evade the immune system. By understanding these mechanisms, new strategies can be developed to combat bacterial infections and prevent disease transmission .

Glycobiology

As a synthetic glycoside, it’s a valuable tool in glycobiology for studying the structure and function of glycoconjugates. Researchers use it to dissect the complex interactions between carbohydrates and proteins on the cell surface, which has implications for various biological processes and diseases.

属性

IUPAC Name |

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)39-22-20(34)19(33)18(32)14(40-22)9-38-24(23(35)36)6-12(28)16(25-15(30)8-27)21(41-24)17(31)13(29)7-26/h2-5,12-14,16-22,26-29,31-34H,6-9H2,1H3,(H,25,30)(H,35,36)/t12?,13-,14?,16?,17-,18?,19?,20?,21?,22?,24?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQXPAOHAVZJRT-KGQDXXEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-[[3,4,5-trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]](/img/structure/B1494764.png)

![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)

![3-[3-(4-tert-Butylphenyl)-1H-1,2,4-triazole-5-yl]-2-cyanosuccinic acid 4-(2,6-di-tert-butyl-4-methylcyclohexyl) ester](/img/structure/B1494779.png)

![(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B1494787.png)